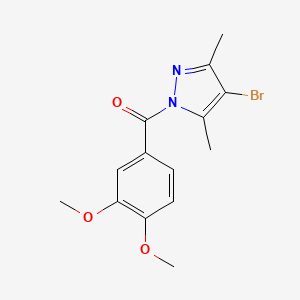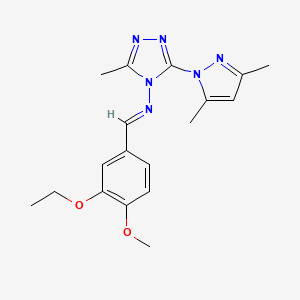![molecular formula C15H12Cl2N2O2 B5559843 2-(2,4-dichlorophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide CAS No. 2496-37-9](/img/structure/B5559843.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2,4-dichlorophenoxy group and a phenylmethylidene group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenoxyacetic acid.
Preparation of acetohydrazide: Acetohydrazide is synthesized by reacting acetic acid with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of 2,4-dichlorophenoxyacetic acid with acetohydrazide in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenylmethylidene group.
Reduction: Reduction reactions can target the hydrazide group, converting it to corresponding amines.
Substitution: The 2,4-dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products:
Oxidation: Products include oxidized derivatives of the phenylmethylidene group.
Reduction: Products include amines derived from the hydrazide group.
Substitution: Products include substituted derivatives of the 2,4-dichlorophenoxy group.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer cells, it can induce apoptosis by targeting specific signaling pathways.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Phenylhydrazine derivatives: Compounds with similar hydrazide groups used in various chemical syntheses.
Uniqueness: 2-(2,4-Dichlorophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its combined structural features, which confer specific bioactive properties not found in other similar compounds. Its dual functionality as both a hydrazide and a phenylmethylidene derivative makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-6-7-14(13(17)8-12)21-10-15(20)19-18-9-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZNTFXOYWJWHN-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-37-9 |
Source


|
| Record name | N'-BENZYLIDENE-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID](/img/structure/B5559771.png)

![(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-fluorophenyl)oxamide](/img/structure/B5559796.png)


![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)
![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)
